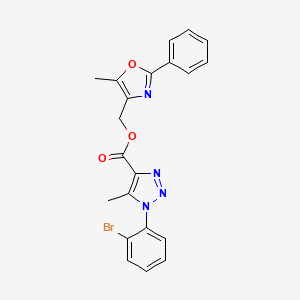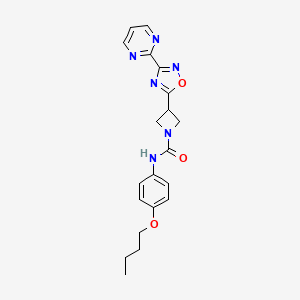![molecular formula C24H21N5O4 B2782772 methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 1105225-17-9](/img/structure/B2782772.png)
methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound known for its potential applications in medicinal chemistry. The structure of the compound includes a cyclopropyl group, a pyrazolopyridazinone core, and a benzoate ester, making it a multifaceted molecule with unique properties.
Preparation Methods
Synthetic Routes:
Starting Materials: : Phenylhydrazine, Ethyl Acetoacetate, and Benzoyl Chloride.
Reaction Steps
Step 1: : Condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone.
Step 2: : Cyclization with hydrazine hydrate to yield 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one.
Step 3: : Acylation with acetic anhydride to form the acetamido derivative.
Step 4: : Esterification with benzoyl chloride to produce the final compound.
Industrial Production Methods:
Industrial production often employs similar steps, but scales up the process with the use of automated reactors and optimized conditions to improve yield and purity. Continuous flow reactors might be used to ensure consistent and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : The compound can undergo reduction, especially at the ketone group, using reagents like sodium borohydride.
Substitution: : Various nucleophiles can attack the acetamido or ester groups, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Use of amines in a basic medium for nucleophilic substitution.
Major Products:
Oxidation: : Formation of carboxylic acids or quinones.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of new substituents in place of acetamido or ester groups.
Scientific Research Applications
Chemistry: : As a precursor in synthesizing more complex molecules.
Biology: : As a probe for studying enzyme functions due to its reactive groups.
Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: : Potential use in materials science due to its stability and unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. The pyrazolopyridazinone core is known to inhibit certain enzymes, potentially interfering with biochemical pathways involved in inflammation or cell proliferation. The cyclopropyl group adds to the steric hindrance, affecting the binding affinity to these targets.
Comparison with Similar Compounds
Methyl 4-(2-(4-cyclopropyl-1-phenyl-1H-pyrazol-6(7H)-yl)acetamido)benzoate: .
Ethyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate: .
Uniqueness:
Methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate stands out due to the combination of the cyclopropyl and pyrazolopyridazinone moieties, which imparts unique steric and electronic properties, enhancing its potential as a versatile compound in various scientific fields.
Voilà! It's quite the mouthful, isn't it? What's the next intellectual adventure?
Properties
IUPAC Name |
methyl 4-[[2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-33-24(32)16-9-11-17(12-10-16)26-20(30)14-28-23(31)22-19(21(27-28)15-7-8-15)13-25-29(22)18-5-3-2-4-6-18/h2-6,9-13,15H,7-8,14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLFUZMFYYLWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)




![6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2782702.png)
![4-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2782703.png)

![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)


![1-[2-(3-Bromophenyl)triazol-4-yl]ethanone](/img/structure/B2782711.png)

